molecular formula C15H20N2S B14569577 (2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine CAS No. 61676-98-0

(2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14569577
CAS No.: 61676-98-0
M. Wt: 260.4 g/mol
InChI Key: FYPJPSXCNLZPFE-UHFFFAOYSA-N
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Description

(2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2-methylpropyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine typically involves the condensation of 2,4-dimethylphenylamine with 2-methylpropyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents; reactions are performed under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazole derivatives

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

(2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2,4-Dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61676-98-0

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2-methylpropyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C15H20N2S/c1-11(2)10-17-7-8-18-15(17)16-14-6-5-12(3)9-13(14)4/h5-9,11H,10H2,1-4H3

InChI Key

FYPJPSXCNLZPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)CC(C)C)C

Origin of Product

United States

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